REACTION_CXSMILES
|
CC1(C)C(C=C[C:13]2[CH2:39][CH2:38][CH2:37]/[C:15](=[CH:16]/[CH:17]=[C:18]3/C(C)(C)C4C(N/3CCCCS(O)(=O)=O)=CC=CC=4)/[C:14]=2[O:40][C:41]2[CH:46]=[CH:45][C:44](OCCCCNCC3OC(O)C(N)C(O)C3O)=[CH:43][CH:42]=2)=[N+](CCCCS([O-])(=O)=O)C2C1=CC=CC=2.[O-]C1C=CC=CC=1.[Na+].C(=O)(OCC=CC1C=CC=CC=1)OCC>C1COCC1.[Cl-].[Na+].O>[C:15]1([CH:14]([O:40][C:41]2[CH:42]=[CH:43][CH:44]=[CH:45][CH:46]=2)[CH:13]=[CH2:39])[CH:16]=[CH:17][CH:18]=[CH:38][CH:37]=1 |f:1.2,5.6.7|
|
Name
|
(COD)Ir
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1(C2=CC=CC=C2[N+](=C1/C=C/C3=C(/C(=C\C=C/4\C(C5=CC=CC=C5N4CCCCS(=O)(=O)O)(C)C)/CCC3)OC6=CC=C(C=C6)OCCCCNCC7C(C(C(C(O7)O)N)O)O)CCCCS(=O)(=O)[O-])C
|
Name
|
[(COD)IrCl]2
|
Quantity
|
3.4 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
232 mg
|
Type
|
reactant
|
Smiles
|
[O-]C1=CC=CC=C1.[Na+]
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
192 mg
|
Type
|
reactant
|
Smiles
|
C(OCC)(OCC=CC1=CC=CC=C1)=O
|
Name
|
brine
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
[Cl-].[Na+].O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
After being stirred at room temperature for 2 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted with ether
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by flash chromatography on silica gel (1% Et2O/Hexanes)
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C(C=C)OC1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 157 mg | |
YIELD: PERCENTYIELD | 75% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |